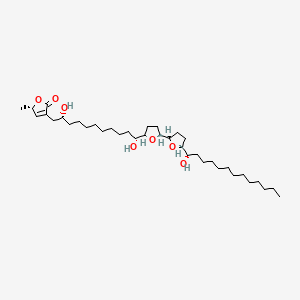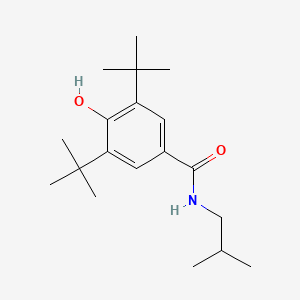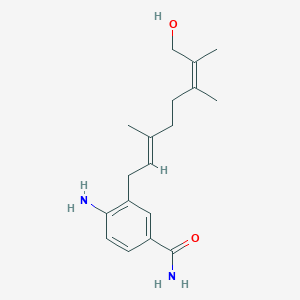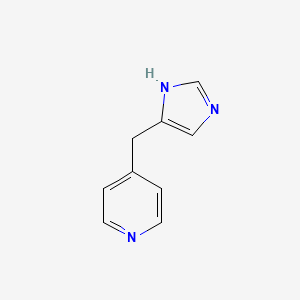
Trihydroxysilanecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trihydroxysilanecarbaldehyde is an organosilanetriol and a one-carbon compound.
Wissenschaftliche Forschungsanwendungen
Reductive Amination of Aldehydes and Ketones
Trihydroxysilanecarbaldehyde, as part of the broader class of aldehydes, has been studied in the context of reductive amination. Sodium triacetoxyborohydride is used as a reducing agent for the reductive amination of aldehydes and ketones, a process relevant to trihydroxysilanecarbaldehyde. This method is noted for its high yields and fewer side products compared to other reductive amination procedures (Abdel-Magid et al., 1996).
Use in Cardiovascular Surgery
Though not directly related to trihydroxysilanecarbaldehyde, research has focused on the use of amine buffers, such as trihydroxyamine, in cardiovascular surgery. These studies explore the stability and buffering capacity of these compounds, which may be relevant in understanding the properties of trihydroxysilanecarbaldehyde in a physiological context (Clark, 1961).
Dehydrogenative Coupling of Alcohols with Hydrosilanes
Trihydroxysilanecarbaldehyde can be relevant in the synthesis of alkoxysilanes through dehydrogenative coupling of hydrosilanes with alcohols. This process has been promoted using sodium tri(sec-butyl)borohydride, demonstrating an atom-economic and benign alternative for the production of alkoxysilanes (Skrodzki et al., 2018).
Marker of Human Stem Cells
Research into aldehyde dehydrogenase activity, which is relevant to the study of aldehydes like trihydroxysilanecarbaldehyde, has shown that this activity is a marker of normal and malignant human mammary stem cells. This finding is crucial for the study of breast cancer stem cells and their role in the progression of the disease (Ginestier et al., 2007).
Hydrosilylation of Aldehydes and Ketones
Trihydroxysilanecarbaldehyde, as an aldehyde, is also relevant in the hydrosilylation of aldehydes and ketones. This process involves catalysis by zinc hydride complexes, offering insights into the reaction mechanisms and potential applications of trihydroxysilanecarbaldehyde in organic synthesis (Sattler et al., 2015).
Modeling of Silica Surfaces
Research on silsesquioxanes, which are related to silanecarbaldehydes, provides a model for understanding the structure and reactivity of silica surfaces. This research is essential for applications in material science and nanotechnology (Feher et al., 1989).
Surface Patterning/Activation with Alkoxy- and Amino-Silanes
The study of surface patterning and activation with alkoxy- and amino-silanes, including trihydroxysilanecarbaldehyde, is significant in nanomedical applications. This research focuses on optimizing surface chemistries for biomedical applications, which is relevant for understanding the functionalization of trihydroxysilanecarbaldehyde (Rother et al., 2011).
Eigenschaften
Produktname |
Trihydroxysilanecarbaldehyde |
|---|---|
Molekularformel |
CH4O4Si |
Molekulargewicht |
108.13 g/mol |
IUPAC-Name |
trihydroxysilylformaldehyde |
InChI |
InChI=1S/CH4O4Si/c2-1-6(3,4)5/h1,3-5H |
InChI-Schlüssel |
CPYKMADCACQCMY-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)[Si](O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1241357.png)

![(4S)-4-(dipropylamino)-1,3,4,5-tetrahydrobenzo[cd]indole-6-carboxamide](/img/structure/B1241360.png)
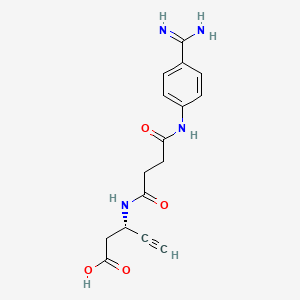
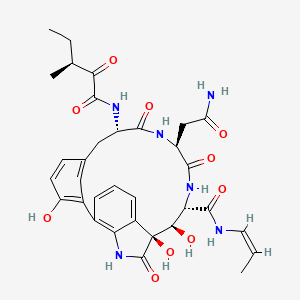
![(2E,4E,6Z)-3,7-Dimethyl-8-[(1E)-2-isopropyl-3-ethyl-2-cyclohexenylidene]-2,4,6-octatrienoic acid](/img/structure/B1241365.png)
![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-fluorophenyl)butanoic acid](/img/structure/B1241367.png)
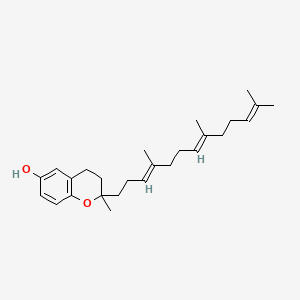
![1-[[2,7-Bis(2,6-dimethylmorpholin-4-yl)-6-phenylpteridin-4-yl]-(2-hydroxyethyl)amino]-2-methylpropan-2-ol](/img/structure/B1241369.png)
